molecular formula C13H19NO B5750639 1-(4-methoxybenzyl)piperidine

1-(4-methoxybenzyl)piperidine

Cat. No. B5750639
M. Wt: 205.30 g/mol
InChI Key: DGSQXYGFDGFQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)piperidine, also known as GBR 12909, is a chemical compound that belongs to the piperidine class of compounds. It has been extensively studied for its potential use as a dopamine reuptake inhibitor. The compound has a unique chemical structure that makes it a promising candidate for further research in the field of neuroscience.

Scientific Research Applications

1. Pharmacological Properties

1-(4-methoxybenzyl)piperidine derivatives have been studied for their pharmacological properties, particularly as high-affinity, selective σ ligands. Research indicates that these compounds, including 1-(4-methoxybenzyl)piperidine, exhibit affinities for various central nervous system receptors such as σ, 5-HT1A, 5-HT2A, α1, α2, M, D2. This has implications in neuroscience and pharmacology, especially in the development of drugs targeting these receptors (Tacke et al., 2003).

2. Antitubercular Activity

A series of 2-(4-methoxybenzyl)-6-aryl-5-pyrrolidin/piperidin/morpholin-1-ylmethyl-imidazo thiadiazoles, including 1-(4-methoxybenzyl)piperidine derivatives, were synthesized and screened for antitubercular activity. These compounds were found to be effective against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Badiger & Khazi, 2013).

3. Anti-Alzheimer's Agents

N-benzylated derivatives of 1-(4-methoxybenzyl)piperidine were synthesized and evaluated for their anti-Alzheimer's activity. These compounds were designed based on the structure of donepezil, a major drug for Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative diseases (Gupta et al., 2020).

4. Cardiotropic Activity

1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines, including 1-(4-methoxybenzyl)piperidine derivatives, were synthesized and evaluated for their cardiotropic activity. These compounds exhibited significant antiarrhythmic activity in various cardiac arrhythmia models, indicating potential applications in cardiovascular medicine (Mokrov et al., 2019).

5. Serotonin 4 Receptor Agonists

Benzamide derivatives, including 1-(4-methoxybenzyl)piperidine, were synthesized and evaluated for their effects on gastrointestinal motility as selective serotonin 4 receptor agonists. These compounds showed promise as novel prokinetic agents with potential applications in gastrointestinal disorders (Sonda et al., 2004).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSQXYGFDGFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(4-methoxybenzyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(4-methoxybenzyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(4-methoxybenzyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(4-methoxybenzyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.